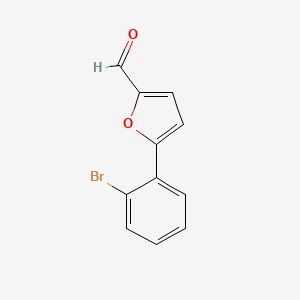

5-(2-Bromophenyl)furan-2-carbaldehyde

描述

Contextualization within Furan (B31954) Heterocycle Chemistry

Furan is a five-membered aromatic heterocycle containing an oxygen atom. Substituted furans are integral structural motifs found in a wide array of natural products and pharmaceuticals. nih.gov The furan ring system is a versatile platform in organic synthesis, participating in various reactions such as cycloadditions, electrophilic substitutions, and metal-catalyzed cross-couplings. The presence of the oxygen atom influences the ring's electronic properties, making it susceptible to both electrophilic attack and metallation, thereby providing numerous avenues for functionalization.

Significance of Furan-2-carbaldehyde Derivatives in Modern Chemical Synthesis

Furan-2-carbaldehyde, commonly known as furfural (B47365), and its derivatives are crucial starting materials and intermediates in synthetic chemistry. mdpi.comresearchgate.net The aldehyde group is a highly reactive functional group that readily undergoes a variety of transformations, including condensation reactions, oxidations, reductions, and nucleophilic additions. nih.govjocpr.com These reactions allow for the elaboration of the furan core into more complex structures. For instance, furan-2-carbaldehydes are employed as key building blocks in the synthesis of quinazolinones, oxazolones, and other heterocyclic systems, many of which exhibit significant biological activity. nih.govrsc.org Because furfural can be derived from renewable biomass resources, its derivatives are also of significant interest in the context of green chemistry. mdpi.com

Role of Halogenated Aryl Substituents in Directing Chemical Reactivity

The presence of a halogen atom on an aryl substituent dramatically influences a molecule's reactivity, particularly in the realm of metal-catalyzed cross-coupling reactions. frontiersin.org Aryl halides are primary substrates for foundational reactions such as the Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings, which are cornerstones of modern carbon-carbon and carbon-heteroatom bond formation. researchgate.netorganic-chemistry.org

The reactivity of the aryl halide is dependent on the nature of the halogen, with the typical trend being I > Br > Cl > F. frontiersin.orgresearchgate.net The bromine atom in 5-(2-Bromophenyl)furan-2-carbaldehyde serves as a versatile synthetic handle. The electronic environment of the aryl ring, influenced by other substituents, can direct the site-selectivity of these coupling reactions. nih.gov The ortho-position of the bromo substituent relative to the furan ring introduces steric factors that can also influence the outcome of synthetic transformations, offering a degree of control over the final product's stereochemistry and regiochemistry. This strategic placement allows for the targeted introduction of new functional groups, enabling the synthesis of diverse molecular scaffolds. nih.gov

Overview of Scholarly Research on this compound

Scholarly research on this compound has primarily focused on its synthesis and its utility as a synthetic intermediate. The compound is typically prepared via a Meerwein arylation reaction between 2-bromoaniline (B46623) and furan-2-carboxaldehyde. nih.govresearchgate.net In this procedure, 2-bromoaniline is diazotized and subsequently reacted with furan-2-carbaldehyde in the presence of a copper salt catalyst, such as CuCl₂, to yield the desired product. researchgate.net

Once synthesized, the compound serves as a precursor for more complex heterocyclic structures. For example, the aldehyde functionality can undergo condensation with active methylene (B1212753) compounds like hippuric acid to form 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones. nih.gov The presence of the 2-bromophenyl moiety provides a site for subsequent palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or alkynyl groups. This synthetic strategy highlights the compound's role as a valuable bifunctional building block in the modular construction of complex organic molecules.

Spectroscopic data has been used to confirm the structure of the synthesized compound. The infrared (IR) spectrum shows a characteristic carbonyl (C=O) stretching band around 1691 cm⁻¹, and the ¹H NMR spectrum displays a distinct signal for the aldehydic proton at approximately 9.69 ppm. nih.govresearchgate.net

Compound Information Table

| Compound Name | Abbreviation / Trivial Name | Role in Article |

| This compound | - | Main subject of the article |

| Furan-2-carbaldehyde | Furfural | Starting material, parent compound |

| 2-Bromoaniline | - | Starting material for synthesis |

| Hippuric acid | - | Reagent for condensation reaction |

| 4-Heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-one | Oxazolone (B7731731) derivative | Product of condensation reaction |

| Copper(II) chloride | CuCl₂ | Catalyst in Meerwein arylation |

Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Signal/Value | Reference |

| Infrared (IR) Spectroscopy | Carbonyl (C=O) stretch at 1691 cm⁻¹ | nih.govresearchgate.net |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Aldehyde proton (CHO) signal at 9.69 ppm | nih.govresearchgate.net |

Structure

3D Structure

属性

IUPAC Name |

5-(2-bromophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPDRAIMKVWEGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365797 | |

| Record name | 5-(2-bromophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58110-57-9 | |

| Record name | 5-(2-bromophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-BROMOPHENYL)-2-FURALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 2 Bromophenyl Furan 2 Carbaldehyde

Classical Arylation Protocols

Traditional methods for the synthesis of 5-arylfuran derivatives, including 5-(2-Bromophenyl)furan-2-carbaldehyde, have heavily relied on arylation reactions involving diazonium salts and other reactive intermediates.

Meerwein Arylation Conditions

The Meerwein arylation stands as a cornerstone in the synthesis of 5-arylfuran-2-carbaldehydes. nih.gov This reaction typically involves the copper-catalyzed addition of an aryl diazonium salt to an activated alkene, in this case, the furan (B31954) ring. researchgate.net

A direct and established method for the synthesis of this compound is the Meerwein reaction between 2-bromoaniline (B46623) and furan-2-carbaldehyde. nih.govmdpi.com The process commences with the diazotization of 2-bromoaniline. This is achieved by treating the aniline (B41778) with sodium nitrite (B80452) in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures (0–5 °C) to generate the corresponding 2-bromobenzenediazonium salt in situ. mdpi.com

This reactive diazonium salt is then immediately introduced to a mixture containing furan-2-carbaldehyde and a copper(II) chloride catalyst. mdpi.com The reaction proceeds via a radical mechanism initiated by the reduction of the diazonium salt by the copper catalyst, leading to the formation of an aryl radical which then attacks the furan ring, preferentially at the 5-position.

A representative experimental procedure involves dissolving 2-bromoaniline in a mixture of concentrated hydrochloric acid and water, cooling the solution, and then adding a solution of sodium nitrite. mdpi.com The resulting diazonium salt solution is then added to a mixture of furan-2-carbaldehyde and a solution of copper(II) chloride dihydrate in water. The reaction is typically initiated at a low temperature (10–15 °C) and then warmed to around 40 °C for several hours to ensure completion. mdpi.com The final product is then isolated and purified, yielding this compound. mdpi.com

| Reactant 1 | Reactant 2 | Key Reagents | Catalyst | Product | Yield |

|---|---|---|---|---|---|

| 2-Bromoaniline | Furan-2-carbaldehyde | NaNO₂, HCl | CuCl₂·2H₂O | This compound | 23% |

The yield of 5-arylfuran-2-carbaldehydes produced via the Meerwein arylation is known to be sensitive to several reaction parameters. researchgate.net While a specific optimization study for this compound is not extensively detailed in the reviewed literature, general principles for the Meerwein reaction apply. The choice of solvent, the nature of the catalyst, and the counter-ion of the arenediazonium salt can all significantly impact the efficiency of the reaction. researchgate.net

In the described synthesis of this compound, an aqueous medium is used, and copper(II) chloride serves as the catalyst. mdpi.com The reported yield for this specific transformation under the specified conditions is 23%. nih.govmdpi.com Variations in the copper catalyst (e.g., using Cu(I) salts) or the use of different solvents could potentially alter this yield. For instance, the reaction is often carried out in acetone (B3395972) or acetonitrile (B52724). The temperature and reaction time are also critical parameters that require careful control to balance the rate of reaction with the stability of the diazonium salt and the potential for side reactions.

| Parameter | Condition |

|---|---|

| Diazotization Temperature | 0–5 °C |

| Reaction Temperature | 10–40 °C |

| Reaction Time | 4 hours |

| Catalyst | CuCl₂·2H₂O |

| Solvent | Water |

| Reported Yield | 23% |

Generation from Aromatic Diazonium Salts and Furan Precursors

The synthesis of this compound via the Meerwein arylation is a prime example of a reaction that proceeds through the generation of an aromatic diazonium salt from a furan precursor. pensoft.net The key intermediate, 2-bromobenzenediazonium chloride, is not typically isolated but is generated in situ from 2-bromoaniline. This highly reactive species is then immediately consumed in the subsequent arylation of the furan precursor, furan-2-carbaldehyde. This one-pot approach is common for reactions involving often unstable diazonium salts. pensoft.net

Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) Mediated Approaches for Arylfuran Systems

An alternative to the traditional copper-catalyzed Meerwein reaction for the synthesis of 5-aryl-furan-2-aldehydes involves the use of ceric ammonium nitrate (CAN). researchgate.netresearchgate.net This method is presented as a facile alternative, potentially offering advantages over the classical approach which can be slow and require extended reaction times. researchgate.net CAN is a readily available, inexpensive, and stable reagent that can effectively mediate the coupling of diazonium salts with furan-2-aldehyde. researchgate.net The reaction is believed to proceed through a similar radical mechanism, where the ceric ions facilitate the generation of the aryl radical from the diazonium salt. While the general utility of CAN for the synthesis of 5-(substituted-phenyl)-furan-2-aldehydes has been reported, specific experimental details and yields for the synthesis of this compound using this method were not found in the surveyed literature. researchgate.netresearchgate.net

Emerging and Advanced Synthetic Strategies

While classical methods are well-established, modern organic synthesis continually seeks more efficient, selective, and environmentally benign methodologies. For the synthesis of 5-arylfuran-2-carbaldehydes, palladium-catalyzed direct arylation reactions have emerged as a powerful alternative to traditional cross-coupling reactions like the Suzuki or Stille couplings, which require the pre-functionalization of one of the coupling partners (e.g., as a boronic acid or organotin compound). researchgate.net

Direct C-H arylation of furan-2-carbaldehyde with aryl halides offers a more atom-economical approach. researchgate.net This strategy involves the direct coupling of a C-H bond in the furan ring with an aryl halide, catalyzed by a palladium complex. An efficient regioselective method for the direct arylation of 2-furaldehyde with functionalized aryl halides using a catalytic amount of palladium(II) chloride under relatively mild conditions has been described. researchgate.net Although a specific application of this method for the synthesis of this compound with 1,2-dibromobenzene (B107964) or 2-bromoiodobenzene was not explicitly detailed, this approach represents a significant advancement in the synthesis of this class of compounds. Such methods often offer broader functional group tolerance and can avoid the harsh conditions sometimes associated with Meerwein reactions.

Photo-Redox Catalysis in Furan-2-carbaldehyde Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive intermediates under mild conditions. beilstein-journals.org This methodology transforms light energy into chemical energy, typically generating radical intermediates through single-electron transfer events. beilstein-journals.org In the context of aldehyde synthesis and functionalization, photoredox catalysis has been utilized for transformations such as the direct hydrogen/deuterium exchange, although studies have noted that furan-2-carbaldehyde (furfural) was not included in the substrate scope of some key reports. mdpi.comresearchgate.net

The general mechanism involves a photocatalyst that, upon excitation by light, can act as either an oxidant or a reductant to activate a substrate. For the functionalization of a furan-2-carbaldehyde, a hypothetical pathway could involve the generation of a formyl radical or a furan-based radical species, which could then engage in coupling reactions. While the direct arylation of the furan ring at the 5-position using photoredox catalysis to yield this compound is a plausible concept, specific applications remain a developing area of research. The technology has been successfully applied in related contexts, such as using furan-2-carbaldehydes as building blocks for more complex heterocyclic structures like quinazolin-4(3H)-ones under photocatalytic conditions. rsc.org

N-Heterocyclic Carbene (NHC) Catalysis in Aldehyde Functionalization

N-Heterocyclic Carbene (NHC) catalysis is a cornerstone of modern organocatalysis, particularly renowned for its ability to induce "umpolung" or polarity reversal in aldehydes. rsc.org This strategy allows aldehydes, which are typically electrophilic at the carbonyl carbon, to function as nucleophilic acyl anion equivalents. rsc.orgrsc.org The catalytic cycle begins with the nucleophilic addition of the NHC to the aldehyde, forming a tetrahedral intermediate known as the Breslow intermediate. rsc.org

This key intermediate is nucleophilic and can react with a variety of electrophiles, enabling a wide range of transformations such as Stetter and benzoin (B196080) reactions. nih.gov While NHC catalysis is widely employed for aromatic aldehydes, its application to aliphatic aldehydes can be more challenging due to factors like lower electrophilicity and potential side reactions. rsc.org Similar to photo-redox catalysis, direct H/D exchange on the aldehyde proton of furfural (B47365) has been described as a potential application of NHC catalysis, but furfural itself was not among the substrates in the foundational studies. mdpi.comresearchgate.net The functionalization of the furan ring itself is not the primary role of NHC catalysis; rather, it activates the aldehyde group for subsequent reactions. Therefore, in synthesizing this compound, NHC catalysis would be relevant for modifying a pre-arylated furan-2-carbaldehyde rather than forming the aryl-furan bond.

Potential for Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile methods for forming carbon-carbon bonds, making them highly suitable for the synthesis of this compound. koreascience.kr These reactions, recognized with the 2010 Nobel Prize in Chemistry, enable the precise coupling of an organometallic reagent with an organic halide. nobelprize.orgacs.org The direct arylation of heterocycles, including furan, via C-H bond activation is a particularly efficient approach that avoids the need to pre-functionalize the furan ring. mdpi.comresearchgate.net

The synthesis of 5-aryl-furan-2-carbaldehydes has been successfully achieved using various palladium-catalyzed methods, such as Suzuki and Stille couplings, which couple a furan derivative with an appropriate aryl partner. researchgate.net Specifically, the reaction can be performed by coupling a 5-substituted furan (e.g., 5-boronic acid or 5-stannane furan-2-carbaldehyde) with 1,2-dibromobenzene, or conversely, by coupling furan-2-carbaldehyde directly with 2-bromophenylboronic acid via C-H activation. Research has demonstrated the effective direct arylation of furans with aryl chlorides and bromides using palladium catalysts. mdpi.comacs.orgnih.gov

The mechanism of palladium-catalyzed cross-coupling reactions generally proceeds through a well-established catalytic cycle involving palladium in the 0 and +2 oxidation states. nih.govlibretexts.org The cycle consists of three primary elementary steps:

Oxidative Addition : A coordinatively unsaturated Palladium(0) species reacts with the aryl halide (e.g., 1,2-dibromobenzene or a 2-bromophenyl derivative), inserting itself into the carbon-halogen bond. This step oxidizes the metal to a Palladium(II) complex. nobelprize.orgnih.gov

Transmetalation : In reactions like the Suzuki coupling, the organic group from an organometallic reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step requires a base to facilitate the transfer. nih.govlibretexts.org In direct C-H arylation, this step is replaced by a concerted metalation-deprotonation event on the furan ring.

Reductive Elimination : The two organic groups coupled to the palladium center are eliminated to form the new carbon-carbon bond of the final product (this compound). This step regenerates the catalytically active Palladium(0) species, allowing the cycle to continue. libretexts.orgnumberanalytics.com

This catalytic cycle is highly efficient, often requiring only small amounts of the palladium catalyst to produce high yields of the desired product. acs.org

The success and selectivity of palladium-catalyzed arylation are critically dependent on the choice of ligands coordinated to the palladium center. Ligands stabilize the metal catalyst and modulate its reactivity, influencing the efficiency of each step in the catalytic cycle. acs.orgnih.gov For the arylation of heterocycles like furan, bulky and electron-rich phosphine (B1218219) ligands are commonly employed. acs.orgnih.gov These ligands promote the oxidative addition step and facilitate the final reductive elimination.

Regioselectivity—ensuring the aryl group attaches to the desired position (C-5 on the furan ring)—is a key challenge. In direct C-H arylation, the inherent reactivity of the heterocycle often directs substitution to the most acidic or sterically accessible C-H bond. For furan, the C-2 and C-5 positions are most reactive. To achieve regioselective arylation, specialized ligands and catalyst systems have been developed. This includes the use of N-heterocyclic carbenes (NHCs) as ligands and the development of pre-catalysts like PEPPSI-type complexes, which have shown high efficiency in the C-H activation of furan and thiophene (B33073) substrates. mdpi.com The development of versatile ligands, such as the 3-acetylamino-2-hydroxypyridine class, has also expanded the scope of C-H arylation to a wide range of substrates and coupling partners. researchgate.netacs.org

Table 1: Comparison of Synthetic Methodologies

| Methodology | Key Features | Applicability to Target Compound |

|---|---|---|

| Photo-Redox Catalysis | Mild reaction conditions, radical-based mechanisms. beilstein-journals.org | Conceptual; could be applied to functionalize a furan-2-carbaldehyde precursor. |

| NHC Catalysis | Umpolung of aldehydes, formation of Breslow intermediate. rsc.orgrsc.org | Indirect; useful for modifying the aldehyde group of a pre-arylated furan. |

| Palladium Cross-Coupling | High efficiency, versatile for C-C bond formation, direct C-H arylation possible. koreascience.krmdpi.com | Highly applicable and established for synthesizing 5-aryl furans. researchgate.net |

Stereochemical Control in this compound Synthesis

The concept of stereochemical control is fundamental in organic synthesis when a molecule contains chiral centers, leading to the possibility of stereoisomers (enantiomers or diastereomers). However, the target molecule, this compound, is achiral. It possesses a plane of symmetry that bisects the furan ring and the aldehyde and bromophenyl groups, and it contains no stereocenters. Consequently, the synthesis of this specific compound does not require stereochemical control.

While not directly applicable to the target molecule, stereocontrol is a crucial consideration in the broader chemistry of furan derivatives. numberanalytics.com For instance:

Synthesis of Substituted Furans : Methods like the Paal-Knorr synthesis can produce chiral furans if the starting 1,4-dicarbonyl compound is itself chiral, and the reaction conditions must be controlled to preserve or establish the desired stereochemistry. organic-chemistry.org

Reactions of Furans : Furan can act as a diene in Diels-Alder reactions to form complex, bridged bicyclic structures. The stereochemical outcome of these cycloadditions is governed by factors like the "endo rule" and the specific orientation of the reacting molecules, making stereocontrol paramount. numberanalytics.comacs.org

Synthesis of Tetrahydrofuran Derivatives : The synthesis of 2,5-disubstituted tetrahydrofurans, which are common structural motifs in natural products, heavily relies on stereochemical control to establish the desired cis or trans relationship between the substituents. acs.org

Therefore, while the synthesis of this compound is not a matter of stereochemistry, the principles of stereocontrol are vital in the subsequent use of furan derivatives to build more complex, three-dimensional molecules.

Reactivity and Mechanistic Investigations of 5 2 Bromophenyl Furan 2 Carbaldehyde

Reactivity of the Furan-2-carbaldehyde Moiety

The aldehyde group attached to the furan (B31954) ring is the primary site of reactivity in 5-(2-bromophenyl)furan-2-carbaldehyde. The electron-withdrawing nature of the carbonyl group renders the aldehydic carbon electrophilic and thus a target for nucleophiles.

The carbonyl carbon of the furan-2-carbaldehyde moiety is electrophilic and readily undergoes nucleophilic attack. While a broad range of nucleophiles can react with this site, specific documented examples for this compound provide insight into its reactivity profile. One such reaction is the addition of aminomethylenedimethylammonium species, which demonstrates the susceptibility of the aldehyde to carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds. This type of reaction underscores the utility of this compound as a building block for more complex molecular architectures.

Condensation reactions are a significant class of reactions for this compound, enabling the synthesis of a variety of heterocyclic and unsaturated compounds. These reactions typically involve the initial nucleophilic addition to the aldehyde followed by a dehydration step.

A notable condensation reaction of this compound is the Erlenmeyer-Plöchl reaction with hippuric acid. nih.govresearchgate.net This reaction is a classic method for the synthesis of azlactones, specifically 1,3-oxazol-5(4H)-one derivatives, which are valuable intermediates for the preparation of α,β-unsaturated α-amino acids. nih.gov The reaction involves the condensation of the aldehyde with hippuric acid in the presence of acetic anhydride (B1165640) and a base catalyst, such as potassium acetate (B1210297). nih.gov

The reaction between this compound and hippuric acid yields (4E)-2-phenyl-4-{[5-(2-bromophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one. nih.gov This cyclodehydration-condensation process is a well-established route for creating the oxazolone (B7731731) ring system. nih.gov The resulting product contains a new carbon-carbon double bond, which links the furan moiety to the oxazolone ring. nih.gov These oxazolone derivatives are of interest as they can serve as precursors for new heterocyclic systems. nih.gov

The efficiency of the Erlenmeyer-Plöchl reaction of this compound with hippuric acid can be significantly influenced by the reaction conditions, particularly the use of microwave irradiation. nih.govresearchgate.netnih.gov Comparative studies between conventional heating (classical conditions) and microwave irradiation have demonstrated a dramatic reduction in reaction time with the latter method. nih.govresearchgate.net While classical heating requires a reaction time of 15 minutes to achieve a high yield, microwave irradiation at a power of 350W can shorten the reaction time to just 1-2 minutes. nih.gov Notably, the yields obtained under both conditions are comparable, indicating that microwave assistance primarily enhances the reaction rate without compromising the product yield. nih.govresearchgate.netnih.gov

| Condition | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Classical (Reflux in Acetic Anhydride) | 15 min | 83% | nih.gov |

| Microwave Irradiation (350W) | 1-2 min | Comparable to classical | nih.govresearchgate.net |

The formation of the exocyclic double bond in the Erlenmeyer-Plöchl reaction product raises the possibility of E/Z isomerism. However, for the reaction of this compound with hippuric acid, spectroscopic analysis has confirmed that the reaction proceeds with high stereoselectivity. nih.govnih.gov The product, (4E)-2-phenyl-4-{[5-(2-bromophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one, is formed exclusively as the pure E isomer. nih.govnih.gov This stereochemical outcome is a critical aspect of the reaction's utility, ensuring the formation of a single, well-defined product. nih.govnih.gov

Condensation Reactions

Knoevenagel Condensation with Active Methylene (B1212753) Compounds

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. nih.govacs.org It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form α,β-unsaturated compounds. nih.govsphinxsai.com this compound serves as a versatile substrate in this reaction due to the reactivity of its aldehyde group, which is influenced by the electron-withdrawing nature of the furan ring and the attached bromophenyl group. sphinxsai.com

The reaction of this compound with various active methylene compounds, such as malononitrile (B47326) and ethyl cyanoacetate (B8463686), leads to the formation of novel α,β-unsaturated carbonyl frameworks. nih.govscirp.org These reactions are typically catalyzed by bases like piperidine (B6355638) or sodium carbonate and can often be performed under mild, eco-friendly conditions, including solvent-free approaches. nih.govacs.orgmdpi.com The resulting products are highly functionalized molecules with potential applications in materials science and medicinal chemistry. nih.gov

For instance, the condensation with ethyl cyanoacetate yields ethyl 2-cyano-3-(5-(2-bromophenyl)furan-2-yl)acrylate. The reaction conditions, including the choice of catalyst and solvent, can be optimized to achieve high yields of the desired product. scirp.org The general synthetic protocol has proven effective for a range of substituted furaldehydes, demonstrating the robustness of the Knoevenagel condensation in generating diverse molecular architectures. nih.gov

Table 1: Examples of Knoevenagel Condensation Products from 5-Substituted-2-furaldehydes

| Aldehyde Reactant | Active Methylene Compound | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Furan-2-carbaldehyde | Malononitrile | Sodium Carbonate | 2-(Furan-2-ylmethylene)malononitrile | 86 |

| 5-(Hydroxymethyl)furfural | Ethyl Cyanoacetate | Biogenic Carbonates | Ethyl 2-cyano-3-(5-(hydroxymethyl)furan-2-yl)acrylate | 87 |

| 5-(Hydroxymethyl)furfural | Malononitrile | Biogenic Carbonates | 2-((5-(Hydroxymethyl)furan-2-yl)methylene)malononitrile | 78 |

| 5-(Hydroxymethyl)furfural | 2-Cyanoacetamide | Biogenic Carbonates | 2-Cyano-3-(5-(hydroxymethyl)furan-2-yl)acrylamide | 71 |

Data sourced from multiple studies on Knoevenagel condensations with furan derivatives. nih.govmdpi.com

Further derivatization of the α,β-unsaturated products or direct condensation of this compound with rhodanine (B49660) or thiohydantoin derivatives provides access to heterocyclic conjugates. These compounds are of significant interest due to their wide range of biological activities. researchgate.net The Knoevenagel condensation in these cases is typically carried out in the presence of a base and a suitable solvent, with microwave-assisted protocols being developed to improve reaction times and yields. researchgate.net

The synthesis involves the reaction of the aldehyde with the active methylene group present in the rhodanine or thiohydantoin ring. This leads to the formation of 5-ylidene derivatives, which are highly conjugated systems. researchgate.net The structural diversity of these products can be further enhanced by modifying the substituents on the rhodanine or thiohydantoin core. researchgate.netmdpi.com

Claisen-Schmidt Condensation for Furan Chalcone (B49325) Scaffolds

The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, is a cornerstone for the synthesis of chalcones. nih.govrsc.org When this compound reacts with various acetophenone (B1666503) derivatives, it gives rise to furan-containing chalcones. nih.govnih.govnih.gov These chalcones are α,β-unsaturated ketones characterized by two aromatic rings linked by a three-carbon bridge. nih.govresearchgate.net

The reaction is typically performed in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. nih.govjocpr.com The resulting furan chalcone scaffolds are valuable intermediates in organic synthesis and have been investigated for a range of biological activities. researchgate.neteurekaselect.com The specific substituents on the acetophenone ring can be varied to create a library of chalcone derivatives with diverse electronic and steric properties. nih.govnih.gov

Table 2: Synthesis of Furan Chalcones via Claisen-Schmidt Condensation

| Aldehyde | Ketone | Base | Product |

|---|---|---|---|

| 5-(4-Chlorophenyl)furan-2-carbaldehyde | 4-Methoxyacetophenone | Basic Medium | 3-(5-(4-Chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one |

| 5-Aryl-furan-2-carboxaldehydes | 2-Acetylthiophene | Aqueous NaOH | (E)-3-[5-(4-Bromo-phenyl)-furan-2-yl]-1-thiophen-2-yl-propenone |

| 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde | Substituted triazole ketones | Ethanolic KOH | 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-1-(1-(substituted phenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one |

Data compiled from various synthetic procedures for chalcone derivatives. nih.govnih.govjocpr.com

Reactions with Benzothiazolium Salts

This compound can react with benzothiazolium salts to synthesize vinylene-bridged heterocyclic systems. nih.gov These reactions typically proceed via a condensation mechanism, where the aldehyde group of the furan derivative reacts with the active methyl group of the benzothiazolium salt. nih.gov The reaction is often facilitated by a catalytic amount of a base, such as potassium acetate or pyridine, and is carried out in a suitable solvent like acetonitrile (B52724) or methanol (B129727) under reflux conditions. nih.gov

The resulting products are highly conjugated "push-pull" compounds, which possess potential for biological activity. nih.gov For example, the reaction of this compound with a benzothiazolium salt can yield 2-{(E)-2-[5-(2-Bromophenyl)furan-2-yl]vinyl}-3-methyl-1,3-benzothiazolium iodide. nih.gov The yields of these reactions are generally moderate to good. nih.gov

Reactivity of the Bromine Substituent on the Phenyl Ring

The bromine atom on the phenyl ring of this compound introduces a reactive site that can be exploited for further synthetic transformations. This bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Hiyama, and Stille reactions. researchgate.net These reactions allow for the introduction of a wide range of substituents at the ortho-position of the phenyl ring, thereby enabling the synthesis of a diverse array of derivatives.

For instance, a Suzuki-Miyaura coupling reaction with a suitable boronic acid could replace the bromine atom with an aryl, heteroaryl, or alkyl group. researchgate.net This versatility makes the bromine substituent a key functional handle for modifying the molecular structure and, consequently, the physicochemical and biological properties of the compound. The reactivity of the bromine is a crucial aspect in the design of more complex molecules based on the 5-phenylfuran-2-carbaldehyde scaffold. researchgate.net

Contribution to Electrophilic Character of the Phenyl Moiety

The electronic character of the phenyl moiety in this compound is significantly influenced by the interplay of inductive and resonance effects from its substituents: the bromo group and the 5-(furan-2-carbaldehyde) group. The bromine atom exerts a dual effect: it is electron-withdrawing through its inductive effect (-I) due to its high electronegativity, while it is electron-donating through resonance (+R) by sharing its lone pairs with the aromatic π-system.

The 5-(furan-2-carbaldehyde) substituent as a whole has a more complex influence. The furan ring itself is an electron-rich heteroaromatic system capable of donating electron density. However, this is strongly counteracted by the powerful electron-withdrawing nature of the carbaldehyde group (-CHO) at the C2 position of the furan ring. This withdrawal of electron density from the furan ring, in turn, enhances the electron-withdrawing character of the entire substituent group from the perspective of the phenyl ring. The electronic properties of substituted phenyl rings are known to impact reactivity, solubility, and thermodynamic stability. Consequently, the carbon atom of the phenyl ring bonded to the bromine (C2) becomes more electrophilic, making it susceptible to nucleophilic attack or participation in reactions that involve oxidative addition at the C-Br bond.

Participation in Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond on the phenyl ring of this compound is a key functional group for participation in a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of new carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in such transformations is well-established, with palladium-catalyzed reactions being particularly prominent.

Facile synthetic routes for a wide range of 5-substituted 2-furaldehydes have been developed using palladium-catalyzed cross-coupling reactions between 5-bromo-2-furaldehyde (B32451) and various aryl- and heteroarylzinc halides. nih.gov This demonstrates the utility of the C-Br bond on a furan ring for such transformations, and similar reactivity is expected for the C-Br bond on the phenyl ring of the title compound.

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a phenylboronic acid) in the presence of a palladium catalyst and a base. The coupling of 5-bromofuran-2-carbaldehyde with phenylboronic acid has been successfully achieved using catalysts like palladium(II) acetate. researchgate.net

Stille Coupling: Reaction with an organotin reagent. For instance, 5-phenyl-2-furaldehyde (B76939) has been prepared from 5-bromofuran-2-carbaldehyde and phenyl tributyl tin using a Pd(PPh₃)₂Cl₂ catalyst. researchgate.net

Hiyama Coupling: This involves the coupling of organosilicon compounds with organic halides, catalyzed by transition metals. nih.gov It offers a versatile method for creating carbon-carbon bonds. nih.gov

Negishi Coupling: The reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This method was used to prepare 5-phenyl-2-furaldehyde from bromobenzene (B47551) and an organozinc derivative of furan. nih.govresearchgate.net

The following table summarizes catalyst systems and conditions used in cross-coupling reactions for structurally related bromo-aromatic compounds.

| Coupling Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromofuran-2-carbaldehyde | Phenylboronic acid | Pd(OAc)₂ / Tetrabutylammonium bromide | 74 | researchgate.net |

| Stille | 5-Bromofuran-2-carbaldehyde | Phenyl tributyl tin | 5% Pd(PPh₃)₂Cl₂ | 61 | researchgate.net |

| Negishi | Bromobenzene | 5-(1,3-Dioxolan-2-yl)-2-furanylzinc | Pd(dppf)Cl₂ | 77 | researchgate.net |

| Hiyama | Aryl Chlorides | Phenyl trimethoxysilane | 0.2 mol% Pd(OAc)₂ | 44-99 | nih.gov |

Halogen-Dance and Other Rearrangement Reactions

The "halogen dance" is a rearrangement reaction in which a halogen substituent migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.org This transformation, typically catalyzed by a strong base, provides a method for functionalizing positions that are not accessible through conventional synthetic routes. wikipedia.orgclockss.org The reaction has been observed for a variety of substrates, including derivatives of furan, thiophene (B33073), and pyridine. whiterose.ac.uk

Given this precedent, it is plausible that this compound could undergo a halogen dance rearrangement on the phenyl ring under appropriate basic conditions. The reaction would likely involve initial deprotonation at a position ortho to the bromo group or the furan substituent, followed by a series of equilibria that could lead to the migration of the bromine atom to the C3, C4, C5, or C6 position of the phenyl ring. The final product distribution would depend on the relative thermodynamic stabilities of the possible isomeric intermediates.

Reactivity of the Furan Ring System

Electrophilic Aromatic Substitution Patterns

The furan ring is an electron-rich, five-membered heterocycle that is significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene. quora.comdspmuranchi.ac.in This enhanced reactivity is due to the electron-donating effect of the oxygen heteroatom, which stabilizes the cationic Wheland intermediate formed during the reaction. The general order of reactivity for five-membered heterocycles is pyrrole (B145914) > furan > thiophene > benzene. dspmuranchi.ac.inimperial.ac.uk

In unsubstituted furan, electrophilic attack occurs preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4) because the positive charge in the reaction intermediate is more effectively delocalized with the participation of the oxygen lone pair. dspmuranchi.ac.in In the case of this compound, both α-positions are already substituted. Therefore, any further EAS reactions must take place at the less reactive β-positions, C3 or C4.

The regioselectivity of substitution at these positions is dictated by the electronic effects of the existing substituents:

The 5-(2-bromophenyl) group: This aryl substituent is generally considered to be weakly activating and ortho, para-directing. Relative to its point of attachment at C5, it would also direct incoming electrophiles to the C4 position.

Given that both substituents direct towards the same position, it is expected that any successful electrophilic aromatic substitution on the furan ring of this compound would occur predominantly at the C4 position. However, the deactivating effect of the aldehyde group means that forcing conditions may be required for the reaction to proceed.

Cycloaddition Chemistry

Due to its reduced aromatic character compared to benzene, the furan ring can act as a 4π-electron component (a diene) in cycloaddition reactions. imperial.ac.uk The most common of these is the [4+2] Diels-Alder reaction, where furan reacts with a 2π-electron component (a dienophile), typically an electron-deficient alkene, to form a 7-oxabicyclo[2.2.1]heptene adduct. quora.comnih.gov

The reactivity of the furan ring as a diene is influenced by its substituents. The presence of the electron-withdrawing carbaldehyde group at the C2 position in this compound would decrease the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan diene. This would reduce its reactivity in a normal-electron-demand Diels-Alder reaction, which is controlled by the interaction between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Despite this, Diels-Alder reactions of furan derivatives can often be achieved, sometimes requiring thermal or Lewis acid-catalyzed conditions. nih.gov

In addition to the [4+2] cycloaddition, furan and its derivatives can also participate in other cycloaddition pathways, such as [4+3] cycloadditions with oxyallyl cations, to form seven-membered ring systems. quora.com

Ring-Opening and Rearrangement Pathways

Although aromatic, the furan ring can be induced to undergo ring-opening or rearrangement reactions, providing pathways to valuable acyclic or alternative heterocyclic structures. researchgate.net These transformations often leverage the latent functionality within the furan core.

One significant rearrangement is the Achmatowicz reaction , an oxidative process where a furan bearing a hydroxymethyl group at the 2-position is converted into a dihydropyranone. depauw.edu While the title compound has a carbaldehyde instead of an alcohol, related oxidative ring-opening processes are known.

Furan rings can also be cleaved to generate 1,4-dicarbonyl compounds. quora.com For example, an efficient method for synthesizing 2,5-dicarbonyl-3-ene-phosphates involves an FeCl₃-catalyzed ring-opening reaction of furan derivatives. rsc.org Such a pathway, if applied to this compound, could potentially lead to the formation of a complex acyclic dicarbonyl structure. Furthermore, some substituted furans can exhibit ring-chain tautomerism, where an equilibrium exists between the cyclic furan form and an open-chain isomer, a process that is highly dependent on the specific substituents and solvent. researchgate.net

Spectroscopic Characterization and Computational Analysis

Advanced Spectroscopic Characterization

Advanced spectroscopic methods offer a comprehensive view of the molecular architecture, from the hydrogen and carbon framework to the nature of chemical bonds and spatial relationships between atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

Proton (¹H) NMR Spectral Assignments, including Aldehyde Resonances

While specific experimental ¹H NMR data for 5-(2-Bromophenyl)furan-2-carbaldehyde is not detailed in the currently available literature, the expected proton resonances can be predicted based on its structure. The spectrum would feature distinct signals corresponding to the aldehyde proton, the furan (B31954) ring protons, and the protons of the 2-bromophenyl group. The aldehyde proton (CHO) is expected to appear as a singlet in the highly deshielded region of the spectrum, typically between 9.5 and 10.5 ppm. The two protons on the furan ring would appear as doublets, with their chemical shifts influenced by the electron-withdrawing aldehyde and the phenyl substituent. The four protons on the bromophenyl ring would exhibit complex splitting patterns in the aromatic region (typically 7.0-8.0 ppm) due to their differing chemical environments and spin-spin coupling.

Table 1: Predicted ¹H NMR Spectral Assignments

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde-H | 9.5 - 10.5 | Singlet (s) |

| Furan-H | Varies | Doublet (d) |

| Furan-H | Varies | Doublet (d) |

| Aromatic-H (Bromophenyl) | 7.0 - 8.0 | Multiplet (m) |

Note: This table is illustrative and based on general principles of NMR spectroscopy, as specific experimental data for the target compound was not found.

Carbon (¹³C) NMR Chemical Shift Elucidation

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be expected for the aldehyde carbonyl carbon, the carbon atoms of the furan ring, and the carbons of the bromophenyl substituent. The aldehyde carbonyl carbon is characteristically found far downfield, typically in the 175-185 ppm range. The furan and phenyl carbons would resonate in the aromatic region (approximately 110-160 ppm), with the carbon atom bonded to the bromine (C-Br) showing a specific, slightly upfield shift compared to the other phenyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde (C=O) | 175 - 185 |

| Furan Ring Carbons | 110 - 160 |

| Phenyl Ring Carbons | 120 - 140 |

| Phenyl Carbon (C-Br) | 115 - 125 |

Note: This table is illustrative and based on general principles of NMR spectroscopy, as specific experimental data for the target compound was not found.

Two-Dimensional NMR Methodologies (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively assign proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would be used to establish proton-proton (H-H) coupling networks, confirming the connectivity between adjacent protons on the furan and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the connection between the furan ring and the bromophenyl ring, as well as the attachment of the aldehyde group.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, helping to confirm the preferred conformation of the molecule, particularly the orientation of the phenyl ring relative to the furan ring.

Detailed 2D NMR studies for this compound have not been reported in the reviewed scientific literature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Carbonyl Group Vibrational Modes

The most prominent feature in the IR spectrum of this compound would be the strong absorption band corresponding to the stretching vibration of the aldehyde carbonyl (C=O) group. Due to conjugation with the furan ring, this band is expected to appear in the region of 1660-1700 cm⁻¹. This position is at a slightly lower wavenumber compared to a non-conjugated aldehyde, which is a characteristic effect of conjugation that weakens the C=O double bond.

Table 3: Characteristic IR Absorption for Carbonyl Group

| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) |

|---|---|---|

| Conjugated Aldehyde (C=O) | Stretch | 1660 - 1700 |

Note: This table is illustrative and based on established principles of IR spectroscopy, as specific experimental data for the target compound was not found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight. The presence of bromine is typically indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) due to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of this compound under electron impact (EI) mass spectrometry is expected to proceed through several key pathways, initiated by the ionization of the molecule. The primary fragmentation events would likely involve the aldehyde group and the carbon-bromine bond, as well as cleavage of the bond connecting the furan and phenyl rings.

A plausible fragmentation pathway begins with the loss of a hydrogen atom from the aldehyde group, resulting in a stable acylium ion ([M-H]⁺). Another significant fragmentation would be the loss of the entire formyl group (-CHO), leading to the [M-CHO]⁺ fragment. Cleavage of the C-Br bond would result in a fragment at [M-Br]⁺. Subsequent fragmentations could involve the loss of carbon monoxide (CO) from the acylium ion or other fragments containing the carbonyl group.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (relative intensity, %) | Ion Structure | Proposed Fragmentation Pathway |

|---|---|---|

| 252/254 | [C₁₁H₇BrO₂]⁺ | Molecular ion ([M]⁺) |

| 251/253 | [C₁₁H₆BrO₂]⁺ | Loss of H radical from the aldehyde group ([M-H]⁺) |

| 223/225 | [C₁₁H₇BrO]⁺ | Loss of CHO radical ([M-CHO]⁺) |

| 173 | [C₁₁H₇O₂]⁺ | Loss of Br radical ([M-Br]⁺) |

| 145 | [C₁₁H₇O]⁺ | Loss of Br and CO ([M-Br-CO]⁺) |

Note: This table is predictive and based on common fragmentation patterns of similar compounds.

Theoretical and Computational Chemistry Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. These calculations can provide insights into the molecule's geometry, electronic properties, and reactivity.

DFT calculations can be employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity. The HOMO is associated with the electron-donating ability, while the LUMO relates to the electron-accepting ability. The energy gap between the HOMO and LUMO provides information about the molecule's chemical stability and reactivity. For this compound, the HOMO is likely to be localized on the furan ring and the bromine atom, while the LUMO may be centered on the carbaldehyde group and the phenyl ring.

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this molecule, the oxygen atom of the carbonyl group is expected to be an area of high negative potential, making it a likely site for electrophilic attack.

Molecular dynamics (MD) simulations can be utilized to study the dynamic behavior of derivatives of this compound over time. These simulations provide a detailed understanding of the conformational changes and intermolecular interactions of the molecules in a simulated biological environment. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how these derivatives interact with their surroundings, such as solvent molecules or a biological target. This information is valuable for understanding their stability, solubility, and potential mechanisms of action.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of this compound, molecular docking studies can be instrumental in identifying potential biological targets and understanding the ligand-receptor interactions at a molecular level.

In these studies, the derivative (ligand) is placed into the binding site of a target protein, and its binding affinity and pose are calculated. This can help in identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. The results from docking studies can guide the design of new derivatives with improved potency and selectivity.

Computational methods can also be used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of this compound. For instance, theoretical calculations can predict the vibrational frequencies in the infrared (IR) and Raman spectra, as well as the chemical shifts in the nuclear magnetic resonance (NMR) spectra.

Conformational analysis is another important application of computational chemistry. For this compound, the rotation around the single bond connecting the furan and phenyl rings can lead to different conformers. By calculating the potential energy surface as a function of the dihedral angle, the most stable conformer and the energy barriers between different conformers can be determined. This information is important for understanding the molecule's shape and how it might interact with other molecules.

Derivatization Pathways and Utility As Advanced Synthetic Building Blocks

Strategic Derivatization for Novel Molecular Architectures

The aldehyde group in 5-(2-Bromophenyl)furan-2-carbaldehyde serves as a key functional handle for the construction of a multitude of new molecular frameworks. Through carefully chosen reaction partners and conditions, this starting material can be readily transformed into a variety of derivatives, each with its unique structural features and potential for further chemical modification. These derivatization strategies are central to harnessing the full synthetic potential of this versatile building block.

Synthesis of Furan-Chalcone Derivatives for Chemical Scaffolds

Furan-containing chalcones are a prominent class of compounds synthesized from this compound. These are typically prepared via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone. In this context, this compound reacts with various substituted acetophenones in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. This reaction proceeds through an aldol (B89426) addition followed by dehydration to yield the characteristic α,β-unsaturated ketone system of the chalcone (B49325) framework.

The general synthetic route involves the dropwise addition of an aqueous base solution to a stirred mixture of this compound and a substituted acetophenone (B1666503) in ethanol (B145695) at room temperature. The reaction progress is monitored by thin-layer chromatography, and upon completion, the product is typically isolated by pouring the reaction mixture into crushed ice and subsequent filtration. The resulting solid chalcone can then be purified by recrystallization. The versatility of this reaction allows for the introduction of a wide range of substituents on the phenyl ring originating from the acetophenone, thereby enabling the generation of a library of furan-chalcone derivatives with diverse electronic and steric properties. These chalcones are valuable as synthetic intermediates themselves, as the α,β-unsaturated ketone moiety can undergo a variety of further transformations, such as Michael additions and cycloadditions, to generate more complex heterocyclic systems.

| Derivative Name | Reactant 2 (Acetophenone) | General Reaction Conditions | Potential Yield (%) |

|---|---|---|---|

| (2E)-3-[5-(2-Bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one | Acetophenone | NaOH or KOH, Ethanol, Room Temperature | Moderate to High |

| (2E)-3-[5-(2-Bromophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one | 4-Methoxyacetophenone | NaOH or KOH, Ethanol, Room Temperature | Moderate to High |

| (2E)-1-(4-Bromophenyl)-3-[5-(2-bromophenyl)furan-2-yl]prop-2-en-1-one | 4-Bromoacetophenone | NaOH or KOH, Ethanol, Room Temperature | Moderate to High |

Preparation of Oxazolone-Based Furan (B31954) Conjugates

The Erlenmeyer-Plöchl synthesis provides a classical and efficient route to oxazolone (B7731731) derivatives from aromatic aldehydes. This compound can be effectively converted into its corresponding oxazolone conjugate by reaction with an N-acylglycine, most commonly hippuric acid, in the presence of acetic anhydride (B1165640) and a weak base such as sodium acetate (B1210297) or potassium acetate. nih.gov The reaction proceeds via the formation of an azlactone intermediate, which is the 5(4H)-oxazolone ring system.

Specifically, the synthesis of (4E)-2-Phenyl-4-{[5-(2-bromophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one has been reported by refluxing a mixture of this compound, hippuric acid, and potassium acetate in acetic anhydride for a short duration. nih.gov The product precipitates upon cooling and neutralization of the reaction mixture and can be purified by crystallization. nih.gov This reaction has been shown to be efficient, with a reported yield of 83% after a reaction time of just 15 minutes. nih.gov The resulting oxazolone derivative possesses a reactive exocyclic double bond, which makes it a valuable intermediate for the synthesis of amino acids and other heterocyclic compounds.

| Derivative Name | Reactants | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| (4E)-2-Phenyl-4-{[5-(2-bromophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one | This compound, Hippuric acid | Potassium acetate, Acetic anhydride, Reflux, 15 min | 83 | nih.gov |

Formation of Benzothiazolium Salt Derivatives

The aldehyde functionality of this compound can also be utilized to synthesize styryl-type dyes by reacting it with quaternary salts of heterocyclic bases containing an active methyl group. A notable example is the condensation with 2,3-dimethyl-1,3-benzothiazolium salts. This reaction is typically carried out in a polar solvent such as acetonitrile (B52724) or methanol (B129727), often with a catalytic amount of a base like potassium acetate or pyridine.

The synthesis of 2-{(E)-2-[5-(2-Bromophenyl)furan-2-yl]vinyl}-3-methyl-1,3-benzothiazolium iodide has been achieved by refluxing this compound with 2,3-dimethyl-1,3-benzothiazolium iodide in dry acetonitrile in the presence of a catalytic amount of potassium acetate. nih.gov The reaction proceeds to completion in a relatively short time, and the product, a colored solid, can be isolated by filtration upon cooling the reaction mixture. This particular derivative was obtained in a 60% yield after a reaction time of 60 minutes. nih.gov These benzothiazolium salt derivatives are of interest due to their potential applications as fluorescent probes and in material science.

| Derivative Name | Reactants | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-{(E)-2-[5-(2-Bromophenyl)furan-2-yl]vinyl}-3-methyl-1,3-benzothiazolium iodide | This compound, 2,3-Dimethyl-1,3-benzothiazolium iodide | Potassium acetate, Acetonitrile, Reflux, 60 min | 60 | nih.gov |

Synthesis of Rhodanine (B49660) and Thiohydantoin Conjugates

The active methylene (B1212753) group in heterocyclic compounds like rhodanine (2-thioxo-4-thiazolidinone) and 2-thiohydantoin (B1682308) allows for their condensation with aldehydes in a Knoevenagel-type reaction. This compound can serve as the aldehyde component in these reactions to furnish furan-conjugated rhodanine and thiohydantoin derivatives. These reactions are typically catalyzed by a base, such as sodium acetate in acetic acid, or an amine like piperidine (B6355638).

For the synthesis of the rhodanine conjugate, this compound would be heated with rhodanine in a suitable solvent like glacial acetic acid with a catalytic amount of anhydrous sodium acetate. The product, 5-{[5-(2-bromophenyl)furan-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one, would be expected to form and precipitate from the reaction mixture upon cooling.

Similarly, the reaction with 2-thiohydantoin under similar conditions would yield 5-{[5-(2-bromophenyl)furan-2-yl]methylene}-2-thioxoimidazolidin-4-one. The exocyclic double bond in these products is a key structural feature and offers a site for further chemical modifications, making them versatile intermediates in medicinal chemistry.

| Derivative Name | Reactant 2 | General Reaction Conditions | Potential Yield (%) |

|---|---|---|---|

| 5-{[5-(2-Bromophenyl)furan-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one | Rhodanine | Sodium acetate, Acetic acid, Heat | Moderate to High |

| 5-{[5-(2-Bromophenyl)furan-2-yl]methylene}-2-thioxoimidazolidin-4-one | 2-Thiohydantoin | Sodium acetate, Acetic acid, Heat | Moderate to High |

Role as a Precursor in Diverse Heterocyclic Synthesis

Beyond the initial derivatization of the aldehyde group, this compound and its primary derivatives serve as crucial precursors for the synthesis of a wide array of more complex heterocyclic systems. The strategic combination of the furan ring, the bromophenyl moiety, and the newly formed functional groups in its derivatives allows for subsequent cyclization and annulation reactions, leading to the construction of intricate, multi-ring structures.

Intermediate for Complex Heterocyclic Systems

The derivatives of this compound, particularly the furan-chalcones and oxazolones, are not merely end products but are pivotal intermediates in the synthesis of various other heterocyclic rings. For instance, the α,β-unsaturated ketone system in the furan-chalcones is a classic Michael acceptor and can react with binucleophiles to form new heterocyclic rings. A common example is the reaction of chalcones with hydrazine (B178648) hydrate (B1144303) or its derivatives to yield pyrazoline rings. Similarly, reaction with hydroxylamine (B1172632) hydrochloride can lead to the formation of isoxazoline (B3343090) rings.

The oxazolone derivatives, with their activated exocyclic double bond, are also versatile precursors. They can undergo ring-opening reactions with various nucleophiles, leading to the formation of α,β-diamino acid derivatives, which can then be cyclized to form other heterocyclic systems. Furthermore, the oxazolone ring itself can participate in cycloaddition reactions, providing access to complex, fused heterocyclic scaffolds.

The presence of the 2-bromophenyl group on the furan ring in all these intermediates offers a valuable site for further elaboration. This bromine atom can be readily transformed into other functional groups or used as a handle for intramolecular cyclization reactions, potentially leading to the formation of fused heterocyclic systems containing the furan ring. For example, a palladium-catalyzed intramolecular Heck reaction could be envisioned to form a new ring by connecting the furan moiety to the bromophenyl ring. This highlights the role of this compound as a key starting material for the generation of molecular complexity and diversity in heterocyclic chemistry.

Precursor to α,β-Unsaturated α-Amino Acids and Cyclic Amino Acid Analogues

This compound is a valuable starting material for the synthesis of non-proteinogenic amino acids, particularly α,β-unsaturated α-amino acids. The most prominent method for this transformation is the Erlenmeyer-Plöchl reaction. nih.gov In this reaction, the aldehyde group of this compound undergoes a condensation reaction with an N-acylglycine, such as hippuric acid, in the presence of acetic anhydride and a weak base like potassium acetate. nih.govresearchgate.net This process yields a key intermediate known as an azlactone or, more formally, a 4-{[5-(2-bromophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one. nih.gov

The formation of this azlactone is highly efficient, with studies reporting high yields after short reaction times. nih.gov The resulting oxazolone ring is a stable precursor that contains the newly formed carbon-carbon double bond. Subsequent hydrolysis of the azlactone ring under acidic or basic conditions opens the ring to afford the target α,β-unsaturated α-amino acid, which incorporates the 5-(2-bromophenyl)furan moiety.

Furthermore, the azlactone intermediate is itself a useful building block for creating cyclic amino acid analogues. For instance, it can react with amino acid esters to form dehydrodipeptides. These linear precursors can then undergo cyclization to produce 2,5-diketopiperazines, which are six-membered rings constituting a significant class of cyclic dipeptides with diverse biological activities. This pathway highlights the compound's utility in accessing both acyclic and cyclic constrained amino acid structures.

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| This compound | Starting Material / Aldehyde Component | nih.gov |

| Hippuric Acid | N-Acylglycine Component | nih.gov |

| (4E)-2-Phenyl-4-{[5-(2-bromophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one | Azlactone Intermediate | nih.gov |

| α-Benzamido-β-[5-(2-bromophenyl)furyl]acrylic acid | α,β-Unsaturated α-Amino Acid Product | nih.govwikipedia.org |

| 2,5-Diketopiperazines | Potential Cyclic Amino Acid Analogue | General Knowledge |

Exploration of Sulfonate Derivatization to Enhance Synthetic Versatility

The synthetic utility of this compound can be significantly expanded through derivatization involving sulfonate groups. A key transformation is the reaction of the aldehyde functionality with arylsulfonohydrazides (e.g., p-toluenesulfonohydrazide) to form the corresponding arylsulfonylhydrazones. researchgate.net This reaction proceeds efficiently in anhydrous solvents and converts the aldehyde into a new functional group that opens up different chemical pathways. researchgate.net

These 5-aryl-2-furaldehyde arylsulfonylhydrazones are valuable intermediates in reactions such as the Bamford-Stevens reaction. researchgate.net When treated with a base, these derivatives can eliminate nitrogen gas to generate carbenes or vinyl anions, which can then be trapped to form a variety of products. For example, reaction with sodium alkoxides leads to the formation of 2-alkoxymethyl-5-arylfurans. researchgate.net This demonstrates how sulfonate derivatization of the aldehyde group provides access to compounds where the original carbonyl carbon has been transformed into a methylene group with a new ether linkage.

Another powerful, though less directly reported, strategy for sulfonate derivatization targets the carbon-bromine bond on the phenyl ring. Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or related C-S coupling methods, could be employed to couple the aryl bromide with sulfonamides or sulfinate salts. This would introduce a sulfonyl or sulfonamide group onto the phenyl ring, a common moiety in pharmacologically active molecules, thereby generating a new library of compounds for biological screening and further synthetic elaboration.

| Compound Name | Type of Derivative | Synthetic Utility | Reference |

|---|---|---|---|

| This compound arylsulfonylhydrazone | Aldehyde Derivative | Intermediate for Bamford-Stevens reaction | researchgate.net |

| 2-Alkoxymethyl-5-(2-bromophenyl)furan | Product of Bamford-Stevens reaction | Alkylated furan derivative | researchgate.net |

| 5-(2-(Alkyl/Arylsulfonyl)phenyl)furan-2-carbaldehyde | Aryl Bromide Derivative (Proposed) | Introduction of a sulfone moiety | General Knowledge |

Principles of Molecular Design Utilizing the this compound Core

The Furan-2-carbaldehyde Unit : Furfural (B47365) and its derivatives are fundamental starting materials in organic synthesis. mdpi.com The aldehyde group is a versatile functional handle that can participate in a vast array of chemical transformations, including condensations (e.g., Knoevenagel, Erlenmeyer-Plöchl), Wittig reactions, reductive aminations, and the formation of imines and hydrazones. nih.govresearchgate.net This allows for the straightforward installation of diverse side chains and heterocyclic rings, enabling fine-tuning of a molecule's steric and electronic properties.

The 2-Bromophenyl Group : The bromine atom on the phenyl ring is not merely a substituent but a crucial reactive site for modern cross-coupling chemistry. It is an excellent handle for palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. nih.govresearchgate.netmdpi.com These reactions allow for the efficient formation of new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of a wide range of aryl, heteroaryl, alkyl, or amino groups at this position. This provides a powerful strategy for rapid diversification of the core scaffold.

Advanced Applications in Chemical Research

Contributions to Materials Science

The bifunctional nature of 5-(2-Bromophenyl)furan-2-carbaldehyde makes it a strategic precursor in the synthesis of novel organic materials. The aldehyde group offers a site for condensation and derivatization, while the bromo-substituent provides a reactive handle for cross-coupling reactions, allowing for the systematic construction of advanced material architectures.

Development of Derivatives for Organic Light-Emitting Diodes (OLEDs)

While direct application of this compound in OLEDs is not extensively documented, its structural motifs are foundational to the design of high-performance organic emitters. Many advanced OLED materials are based on a donor-π-acceptor (D-π-A) architecture, which facilitates efficient intramolecular charge transfer and enhances electroluminescence. beilstein-journals.orgbeilstein-archives.org The this compound scaffold is an ideal starting point for creating such D-π-A systems.

Researchers can leverage the compound's reactivity in a modular approach:

The bromophenyl moiety can be functionalized through palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to attach various electron-donating groups, such as triphenylamine (B166846) units. beilstein-journals.org

The furan-2-carbaldehyde portion can act as an electron-accepting group or be further modified to enhance this property.

The conjugated system formed by the phenyl and furan (B31954) rings serves as an effective π-bridge , facilitating charge delocalization between the donor and acceptor ends of the molecule.

This synthetic flexibility allows for the fine-tuning of the resulting derivative's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in optimizing the emission color and efficiency of OLED devices. beilstein-archives.org

Exploration in Advanced Polymer Chemistry

The synthesis of polymers from renewable, bio-based resources is a significant goal in green chemistry, and furan derivatives are at the forefront of this research. researchgate.netresearchgate.net this compound is a promising monomer for the creation of novel furan-based polymers with unique properties. Its two distinct reactive sites—the aldehyde and the carbon-bromine bond—allow for participation in multiple polymerization strategies.

Polycondensation: The aldehyde group can react with other monomers, such as phenols or amines, to form furan-based resins and other condensation polymers. mdpi.com

Coupling Polymerization: The bromine atom is a prime site for metal-catalyzed cross-coupling polymerization reactions, such as direct C-H arylation, which can be used to synthesize fully conjugated polymers. rsc.org Such polymers are of interest for applications in organic electronics.

The rigid furan ring, when incorporated into a polymer backbone, can impart enhanced thermal stability and specific mechanical properties. researchgate.net The ability to synthesize functional monomers by coupling furan derivatives with other bio-based compounds, like phenols, further expands the possibilities for creating high-value, sustainable polymers. rsc.org

Chemical Biology and Probe Development

In the realm of chemical biology, small molecules that can be used to interrogate or modulate biological processes are of immense value. The 5-arylfuran-2-carbaldehyde scaffold is an attractive core for the development of such tools, including fluorescent probes and enzyme inhibitors.

Utilization as Chemical Probes for Investigating Biological Pathways

Fluorescent probes are indispensable tools for visualizing molecular events in living systems. The design of these probes often involves linking a fluorophore (a molecule that emits light) to a recognition element that interacts with a specific biological target. The 5-aryl-furan core of the title compound is inherently fluorescent, and its structure can be systematically modified to develop targeted chemical probes.

The furan moiety has been successfully incorporated into nucleoside analogues to create fluorescent probes for studying nucleic acids. nih.gov These probes exhibit sensitivity to their microenvironment, making them useful for reporting on changes in DNA or RNA structure. The this compound structure offers key features for probe design:

The aldehyde group provides a convenient point of attachment for linking the furan fluorophore to other molecules, such as ligands or reactive groups designed to target specific proteins or cellular components.

The bromophenyl ring can be altered through chemical synthesis to fine-tune the photophysical properties of the probe, such as its absorption and emission wavelengths or quantum yield.

This synthetic accessibility makes it a versatile platform for creating custom probes for a wide range of biological applications.

Design of Enzyme Inhibitors Through Derivative Synthesis

The furan ring is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. researchgate.net Derivatives of 5-arylfuran-2-carbaldehydes have been investigated as potent inhibitors of various enzymes, making them valuable leads in drug discovery.

One notable application is in the development of tubulin polymerization inhibitors, which are a cornerstone of cancer chemotherapy. nih.gov Research has shown that derivatives of 5-(chlorophenyl)furan-2-carbaldehyde can effectively inhibit tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov The synthetic pathway often begins with a Claisen-Schmidt condensation between a 5-arylfuran-2-carbaldehyde and a substituted acetophenone (B1666503) to form a chalcone (B49325) intermediate. This intermediate is then cyclized to produce various heterocyclic scaffolds, such as pyrazolines, which exhibit potent biological activity. nih.gov

The table below details a series of chalcone and pyrazoline derivatives synthesized from a 5-arylfuran-2-carbaldehyde precursor and their reported inhibitory effects.

| Compound ID | R Group | Class | IC₅₀ (μM) for Tubulin Polymerization Inhibition |

| 2a | 4-OCH₃ | Chalcone | > 100 |

| 2b | 3,4,5-(OCH₃)₃ | Chalcone | 15.6 |

| 4a | 4-OCH₃ | Pyrazoline | 1.8 |